molecular formula C25H31N3O5S B2714020 N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide CAS No. 1043008-85-0

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide

Cat. No.: B2714020
CAS No.: 1043008-85-0
M. Wt: 485.6
InChI Key: JHKDEEIZDUJNIR-UHFFFAOYSA-N
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Description

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a tosyl group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with butyryl chloride to form 4-butyrylpiperazine.

    Introduction of the tosyl group: The piperazine derivative is then reacted with tosyl chloride to introduce the tosyl group, forming 2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl intermediate.

    Coupling with 3-methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under appropriate reaction conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperazine or benzamide moieties.

    Other piperazine derivatives: Compounds like 4-(4-butyrylpiperazin-1-yl)aniline and 4-(4-butyrylpiperazin-1-yl)-2-(1-piperidinyl)pyrimidine have similar piperazine rings but different functional groups, leading to distinct properties and applications.

Properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S/c1-4-6-22(29)27-13-15-28(16-14-27)25(31)24(26-23(30)20-8-5-7-19(3)17-20)34(32,33)21-11-9-18(2)10-12-21/h5,7-12,17,24H,4,6,13-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKDEEIZDUJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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